Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate
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Overview
Description
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate: is a chemical compound with the molecular formula C22H41NaO7S and a molecular weight of 472.61 g/mol . It is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves the esterification of butanedioic acid with 2,6-dimethylheptyl alcohol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its surfactant properties .
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants .
Mechanism of Action
The mechanism of action of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes . This property is utilized in various applications, from detergents to biological research .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate (SLES): A surfactant used in similar applications but with different chemical composition.
Uniqueness: Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Properties
CAS No. |
63217-13-0 |
---|---|
Molecular Formula |
C22H41NaO7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium;1,4-bis(2,6-dimethylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-16(2)9-7-11-18(5)14-28-21(23)13-20(30(25,26)27)22(24)29-15-19(6)12-8-10-17(3)4;/h16-20H,7-15H2,1-6H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
VKDIBUUSCYWJOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)COC(=O)CC(C(=O)OCC(C)CCCC(C)C)S(=O)(=O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
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